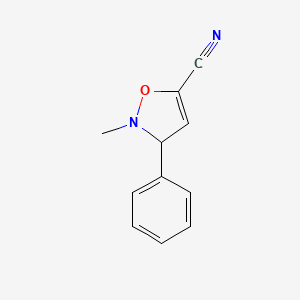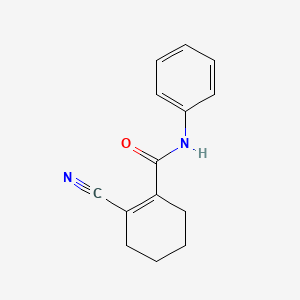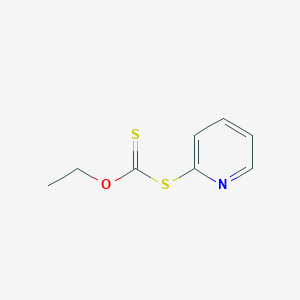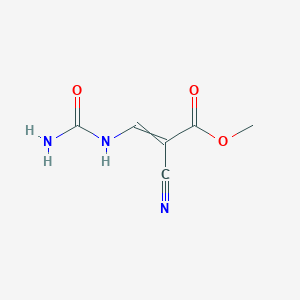![molecular formula C18H38IN3O B14404476 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide CAS No. 89610-64-0](/img/structure/B14404476.png)
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide is a complex organic compound with a unique structure that includes a morpholine ring, diethylamino, and octylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine ring, followed by the introduction of the diethylamino and octylamino groups through nucleophilic substitution reactions. The final step involves the formation of the iodide salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(Diethylamino)[hexyl(methyl)amino]methylidene}morpholin-4-ium iodide
- 4-{(Diethylamino)[methyl(octyl)amino]methylene}morpholin-4-ium
Uniqueness
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
89610-64-0 |
|---|---|
Fórmula molecular |
C18H38IN3O |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-methyl-1-morpholin-4-ium-4-ylidene-N-octylmethanediamine;iodide |
InChI |
InChI=1S/C18H38N3O.HI/c1-5-8-9-10-11-12-13-19(4)18(20(6-2)7-3)21-14-16-22-17-15-21;/h5-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IRCLMRYKEDAZPA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCN(C)C(=[N+]1CCOCC1)N(CC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)



![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)


![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)


